molecular formula C13H25BO2 B13562994 4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane

Cat. No.: B13562994
M. Wt: 224.15 g/mol
InChI Key: PLBJTSNWDNSNDA-ZHACJKMWSA-N
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Description

4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride or boron tribromide, followed by the addition of an alkene to form the desired product. The reaction conditions often include the use of inert atmospheres and low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, the recycling of reagents and solvents is often implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various organoboron compounds that are useful intermediates in organic synthesis .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating reactions such as cross-coupling and hydroboration. These interactions are crucial in the synthesis of complex organic molecules and the development of new materials .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the alkene substituent.

    Pinacolborane: Another boron-containing compound used in hydroboration reactions.

    Bis(pinacolato)diboron: Commonly used in Suzuki-Miyaura coupling reactions.

Uniqueness

4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boron compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Properties

Molecular Formula

C13H25BO2

Molecular Weight

224.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H25BO2/c1-7-8-9-11(2)10-14-15-12(3,4)13(5,6)16-14/h10H,7-9H2,1-6H3/b11-10+

InChI Key

PLBJTSNWDNSNDA-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)CCCC

Origin of Product

United States

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